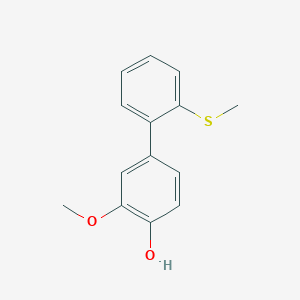

2-Methoxy-4-(2-methylthiophenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-(2-methylsulfanylphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2S/c1-16-13-9-10(7-8-12(13)15)11-5-3-4-6-14(11)17-2/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNEJWDJJXIEGKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=CC=C2SC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxy 4 2 Methylthiophenyl Phenol

Retrosynthetic Analysis and Strategic Disconnections

The retrosynthetic analysis of 2-Methoxy-4-(2-methylthiophenyl)phenol involves the logical disconnection of its key structural features to identify plausible starting materials. amazonaws.com The primary bonds to consider for disconnection are the aryl-aryl carbon-carbon bond, the carbon-oxygen ether linkage of the methoxy (B1213986) group, and the carbon-sulfur bond of the methylthio group.

A logical retrosynthetic strategy would prioritize the disconnection of the biaryl linkage via a cross-coupling reaction, as this is a robust and widely utilized method for forming such bonds. This leads to two key synthons: a substituted phenol (B47542) and a substituted thiophenyl derivative. Further disconnection of the methoxy and methylthio groups from their respective aromatic rings reveals even simpler starting materials.

Key Disconnections:

Aryl-Aryl C-C Bond: This is the most complex bond to form and is thus a primary candidate for disconnection. This suggests a cross-coupling reaction between a substituted phenol and a substituted thiophenyl component.

C-O Ether Bond: The methoxy group can be disconnected to a hydroxyl group, suggesting a late-stage etherification.

C-S Thioether Bond: The methylthio group can be disconnected to a thiol or a halide, indicating a nucleophilic substitution or a coupling reaction for its introduction.

Carbon-Carbon Bond Formation Strategies for the 4-Substituted Phenyl Ring

The formation of the central biaryl structure is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile choice. libretexts.org This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net

For the synthesis of this compound, a plausible Suzuki-Miyaura coupling strategy would involve the reaction of (2-methoxyphenol)-4-boronic acid with 1-bromo-2-(methylthio)benzene or a similar set of reactants with the positions of the functional groups reversed.

The general catalytic cycle for the Suzuki-Miyaura coupling proceeds through three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Reactant A | Reactant B | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylboronic acid | Haloarenes | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 80-100 | 70-95 | libretexts.org |

| 4-Methoxyphenylboronic acid | 4-Iodotoluene | TbPo-Pd(II) | K₂CO₃ | Ethanol/Water | 80 | 94.4 | researchgate.net |

| (Bromomethyl)phenylboronic acid pinacol (B44631) esters | Aryl halides | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 60-85 | gre.ac.uk |

This table presents generalized conditions from literature for similar reactions, which would require optimization for the specific synthesis of this compound.

Introduction and Modification of Methoxy and Methylthio Groups

Etherification of Phenols

The introduction of the methoxy group onto the phenolic ring is typically achieved through an etherification reaction. google.com A common and effective method is the Williamson ether synthesis, which involves the deprotonation of a phenol with a base to form a phenoxide, followed by a nucleophilic substitution reaction with a methylating agent, such as methyl iodide or dimethyl sulfate. core.ac.uk

The choice of base is critical to ensure complete deprotonation of the phenol without causing unwanted side reactions. Common bases include sodium hydroxide, potassium carbonate, and sodium hydride. mdpi.com

Thioether Synthesis Methods

The synthesis of the methylthio group can be accomplished through several routes. One common method involves the nucleophilic substitution of an activated aryl halide with a methylthiolate salt (e.g., sodium methylthiolate). masterorganicchemistry.com This reaction is analogous to the Williamson ether synthesis. masterorganicchemistry.com

Alternatively, transition metal-catalyzed cross-coupling reactions can be employed to form the C-S bond. For instance, a palladium or copper catalyst can facilitate the coupling of an aryl halide with methylthiol.

Catalytic Approaches in the Synthesis of this compound

Catalysis is central to the efficient synthesis of this compound, particularly for the key C-C and C-S bond-forming steps.

Palladium Catalysis: Palladium complexes are the catalysts of choice for Suzuki-Miyaura cross-coupling reactions. researchgate.net A variety of palladium sources, such as Pd(PPh₃)₄ and Pd(OAc)₂, can be used in conjunction with phosphine (B1218219) ligands to achieve high catalytic activity. libretexts.orgchemrxiv.org The choice of ligand can significantly influence the reaction's efficiency and substrate scope.

Copper Catalysis: Copper catalysts are often used for the synthesis of thioethers, particularly in Ullmann-type coupling reactions. These reactions can be effective for coupling aryl halides with thiols.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. researchgate.net Key parameters that require careful tuning for each synthetic step include:

Catalyst and Ligand Selection: The choice of catalyst and, where applicable, the ligand is paramount, especially for cross-coupling reactions. osti.gov The electronic and steric properties of the ligand can impact the catalytic cycle's efficiency.

Base: The strength and nature of the base used in both the etherification and cross-coupling steps can significantly affect the reaction rate and yield.

Solvent: The polarity and boiling point of the solvent must be appropriate for the specific reaction and temperature required.

Temperature and Reaction Time: These parameters are often interdependent and need to be optimized to ensure complete reaction while minimizing the formation of byproducts. mdpi.com

Table 2: Factors Influencing Yield in Aryl Coupling Reactions

| Parameter | Effect on Reaction | Considerations for Optimization | Reference |

| Catalyst Loading | Lower loading can reduce cost but may require longer reaction times or higher temperatures. | Balance between reaction rate and catalyst cost. | google.com |

| Base Strength | A stronger base can accelerate the reaction but may lead to side reactions. | Match the base to the pKa of the substrate and the requirements of the catalytic cycle. | chemrxiv.org |

| Solvent Choice | Can affect the solubility of reactants and the stability of the catalyst. | Aprotic polar solvents like dioxane or THF are often used in Suzuki-Miyaura couplings. | researchgate.net |

| Temperature | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side product formation. | Determine the optimal temperature for each specific reaction through screening. | osti.gov |

This table provides a general overview of optimization considerations based on related literature.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. While specific green synthetic routes for this exact compound are not extensively detailed in publicly available literature, established green chemical strategies for the synthesis of related biaryl phenols can be applied. A plausible and widely used method for constructing the biaryl bond in the target molecule is the Suzuki-Miyaura cross-coupling reaction. The discussion below will focus on how green chemistry principles can be integrated into such a synthetic pathway.

A hypothetical Suzuki-Miyaura coupling for the synthesis of this compound would involve the reaction of a boronic acid or ester derivative of one of the aromatic rings with a halide derivative of the other, in the presence of a palladium or nickel catalyst.

Key Green Chemistry Considerations:

Atom Economy: The concept of atom economy is central to green synthesis, focusing on maximizing the incorporation of atoms from the reactants into the final product. In the context of a Suzuki coupling, the atom economy can be quite high, as the primary byproduct is a salt. However, the choice of reactants and reagents can significantly impact this metric. For instance, using organoboranes is generally more atom-economical than older methods like the Wittig reaction, which generates stoichiometric amounts of triphenylphosphine (B44618) oxide waste.

Use of Renewable Feedstocks: A significant advancement in green chemistry is the utilization of renewable raw materials to replace petroleum-based starting materials. gantrade.comnih.gov The phenolic moiety of this compound, guaiacol (B22219) (2-methoxyphenol), or a related derivative, can potentially be derived from lignin, one of the most abundant biopolymers and a major component of lignocellulosic biomass. kit.eduacs.org Lignin is a rich source of aromatic compounds and its valorization is a key area of research in creating sustainable chemical supply chains. kit.edu Using lignin-derived starting materials would significantly improve the green credentials of the synthesis. nih.gov

Catalysis: The use of catalysts is preferred over stoichiometric reagents as they are used in smaller quantities and can, in principle, be recycled and reused.

Catalyst Choice: While palladium catalysts are highly effective for Suzuki couplings, there is growing interest in using more earth-abundant and less expensive metals like nickel. nih.govnih.gov Nickel-catalyzed Suzuki-Miyaura couplings have been shown to be effective for a range of substrates, including phenolic derivatives. nih.gov

Catalyst Recovery: To further enhance sustainability, the catalyst should be recoverable and reusable. Heterogenizing the catalyst on a solid support is one common strategy to facilitate easy separation and recycling.

Safer Solvents and Auxiliaries: The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact.

Green Solvents: Traditional Suzuki reactions often use organic solvents like toluene or THF. Greener alternatives include water, which is non-toxic and non-flammable, or bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and tert-amyl alcohol. nih.govnih.govacs.orgresearchgate.net The use of aqueous media for Suzuki reactions is a well-established green methodology. researchgate.net

Phase Transfer Catalysis: When using aqueous solvents with organic reactants, phase transfer catalysts can be employed to facilitate the reaction, though their own environmental impact must be considered.

Energy Efficiency: Synthetic methods should be designed for energy efficiency. This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. The development of highly active catalysts can enable lower reaction temperatures and shorter reaction times, thus reducing energy consumption.

Reduction of Derivatives: The principles of green chemistry encourage avoiding unnecessary derivatization steps, such as the use of protecting groups, as this reduces the number of reaction steps and the amount of waste generated. A more advanced and sustainable approach to biaryl synthesis that aligns with this principle is through direct C-H activation. researchgate.netresearchgate.net This strategy involves the direct coupling of two C-H bonds, or a C-H bond and a C-X bond, thereby eliminating the need to pre-functionalize the starting materials (e.g., into boronic acids and halides), which simplifies the synthesis and improves atom economy. acs.org

The following table provides a summary of how green chemistry principles can be applied to a hypothetical Suzuki-Miyaura synthesis of the target compound.

| Green Chemistry Principle | Application to the Synthesis of this compound |

| Prevention | Design synthesis to minimize waste by choosing high-yielding reactions like Suzuki coupling. |

| Atom Economy | Maximize the incorporation of reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Use less toxic reagents and catalysts. |

| Designing Safer Chemicals | The target molecule's properties should be considered, though this is outside the scope of synthesis design. |

| Safer Solvents and Auxiliaries | Employ water or bio-derived solvents like 2-MeTHF instead of traditional organic solvents. nih.govresearchgate.net |

| Design for Energy Efficiency | Use highly active catalysts to enable lower reaction temperatures and shorter reaction times. |

| Use of Renewable Feedstocks | Source phenolic precursors from lignin. nih.govkit.edu |

| Reduce Derivatives | Employ direct C-H activation strategies to avoid pre-functionalization of starting materials. researchgate.netresearchgate.net |

| Catalysis | Utilize catalytic reagents (e.g., palladium or nickel catalysts) over stoichiometric ones. nih.govmdpi.com |

| Design for Degradation | This principle applies to the final product rather than the synthesis. |

| Real-time analysis for Pollution Prevention | Monitor reaction progress to optimize conditions and minimize byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choose less hazardous materials and reaction conditions to minimize the risk of accidents. |

The integration of these principles into the synthetic design for this compound can lead to a more sustainable and environmentally responsible process.

Advanced Spectroscopic and Structural Characterization of 2 Methoxy 4 2 Methylthiophenyl Phenol

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

To proceed with generating the requested article, primary sources containing the experimental data for 2-Methoxy-4-(2-methylthiophenyl)phenol would be required.

Computational and Theoretical Investigations of 2 Methoxy 4 2 Methylthiophenyl Phenol

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

DFT calculations are a cornerstone of modern computational chemistry, providing deep insights into the structural and electronic nature of molecules.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Orbital Visualizations for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netscienceopen.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. nih.gov Visualizations of these orbitals show where the electrons are most likely to be donated from (the location of the HOMO) and accepted to (the location of the LUMO), thereby predicting the sites of nucleophilic and electrophilic attack. researchgate.net Specific HOMO-LUMO energy values and orbital visualizations for 2-Methoxy-4-(2-methylthiophenyl)phenol are not documented in the available research.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electrons. researchgate.net Different colors on the MEP map indicate different potential values; typically, red denotes regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue represents regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack). nih.gov This mapping helps in understanding intermolecular interactions and predicting sites for chemical reactions. An MEP map for this compound has not been published.

Vibrational Frequency Calculations and Spectroscopic Correlation (IR, Raman)

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the specific atomic motions (stretching, bending, torsion) to the peaks observed in experimental spectra. nih.gov This correlation between theoretical and experimental data helps to confirm the molecular structure and provides a detailed understanding of the molecule's vibrational dynamics. Such theoretical spectroscopic data for this compound are currently unavailable.

Solvent Effects on Electronic Structure and Energetics using Continuum Models

The properties of a molecule can be significantly influenced by its environment, particularly when in a solution. Continuum models, such as the Polarizable Continuum Model (PCM), are computational methods used to simulate the effect of a solvent on a solute molecule. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent affects the molecule's electronic structure, geometry, and stability. Studies on the solvent effects on this compound have not been reported in the scientific literature.

Theoretical Studies on Non-Linear Optical (NLO) Properties

Currently, there is no publicly available scientific literature or data regarding the theoretical studies on the non-linear optical (NLO) properties of the compound this compound. Computational and theoretical investigations into the NLO characteristics of this specific molecule have not been reported in the searched scientific databases.

Therefore, no detailed research findings or data tables on its hyperpolarizability, electric dipole moments, or other NLO-related parameters can be provided at this time.

Chemical Reactivity and Mechanistic Studies of 2 Methoxy 4 2 Methylthiophenyl Phenol

Electrophilic Aromatic Substitution Pathways on the Phenolic and Thiophenyl Rings

The phenolic ring, activated by the strongly electron-donating hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, is highly susceptible to electrophilic aromatic substitution. These groups are ortho, para-directing. Given that the para position is occupied by the 2-methylthiophenyl substituent, electrophilic attack would be theoretically directed to the positions ortho to the hydroxyl group.

Conversely, the thiophenyl ring is influenced by the methylthio (-SCH₃) group, which is also an ortho, para-director, though less activating than a hydroxyl group. The reactivity of this ring towards electrophiles would be significantly lower than the phenolic ring.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product(s) on Phenolic Ring |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-Methoxy-4-(2-methylthiophenyl)-6-nitrophenol |

| Halogenation | Br₂ in CCl₄ | 6-Bromo-2-methoxy-4-(2-methylthiophenyl)phenol |

Reactions Involving the Phenolic Hydroxyl Group (e.g., alkylation, acylation)

The acidic proton of the phenolic hydroxyl group can be readily removed by a base to form a phenoxide ion, a potent nucleophile. This allows for a range of reactions at the oxygen atom.

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) or sulfates in the presence of a base like potassium carbonate would yield the corresponding ether.

Acylation: Treatment with acyl chlorides or anhydrides would produce the corresponding ester. This is often used as a protecting group strategy in multi-step syntheses.

Reactivity of the Thioether Moiety (e.g., Oxidation to Sulfoxides and Sulfones, S-Alkylation)

The sulfur atom of the methylthio group is nucleophilic and can be readily oxidized.

Oxidation: Controlled oxidation, for instance with one equivalent of hydrogen peroxide or sodium periodate, would be expected to yield the corresponding sulfoxide. The use of stronger oxidizing agents, such as excess hydrogen peroxide or potassium permanganate, would likely lead to the formation of the sulfone.

S-Alkylation: The thioether can act as a nucleophile, reacting with alkyl halides to form a sulfonium (B1226848) salt.

Carbon-Sulfur Bond Cleavage and Formation Reactions

While specific studies are absent, C-S bonds in aryl thioethers can be cleaved under certain reductive or oxidative conditions. For instance, Raney nickel is known to cause desulfurization. Reactions involving transition metal catalysts could potentially be employed to either cleave the existing C-S bond or form new ones at other positions.

Mechanistic Investigations of Key Transformations

Without experimental data, any discussion of reaction mechanisms remains purely theoretical. Mechanistic studies would typically involve kinetic analysis, isotopic labeling, and computational modeling to understand the pathways of the reactions described above, such as the precise mechanism of electrophilic attack or the transition states involved in the oxidation of the thioether.

Derivatization Strategies for Functional Enhancement

The functional groups present in 2-Methoxy-4-(2-methylthiophenyl)phenol offer multiple handles for derivatization. Strategies could be employed to modify its properties for various applications. For example, introducing polar groups via sulfonation could enhance water solubility, while appending specific pharmacophores through ether or ester linkages could be a strategy in medicinal chemistry.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Methoxy-4-(2-methylthiophenyl)-6-nitrophenol |

| 6-Bromo-2-methoxy-4-(2-methylthiophenyl)phenol |

| 2-Hydroxy-3-methoxy-5-(2-methylthiophenyl)acetophenone |

| Guaiacol (B22219) |

| Thioanisole (B89551) |

| Potassium Carbonate |

| Methyl Iodide |

| Acyl Chlorides |

| Hydrogen Peroxide |

| Sodium Periodate |

| Potassium Permanganate |

Advanced Applications in Chemical Research and Technology

Role as a Versatile Intermediate in Complex Molecule Synthesis

Detailed research findings on the role of 2-Methoxy-4-(2-methylthiophenyl)phenol as a versatile intermediate in the synthesis of complex molecules (excluding directly prohibited pharmaceutical end uses) are not readily found in the reviewed scientific literature. While its structure suggests potential as a building block in organic synthesis, specific examples and methodologies for its use in creating non-pharmaceutical complex structures are not documented.

Applications in Materials Science

There is no specific information available in the scientific literature regarding the application of this compound in materials science. Consequently, there are no documented instances of its use as a monomer for specialized polymers, in the development of functional coatings, or as a component in other advanced organic materials.

Catalysis

A review of current research literature does not yield specific examples of this compound being utilized in the field of catalysis. There is no available data on its application as a ligand in transition metal catalysis or as a component within organic catalytic systems.

Chemo-Sensory Applications

Information regarding any chemo-sensory properties of this compound is not present in the available scientific and technical literature. There are no studies indicating that this specific compound exhibits molecular recognition or has been developed for sensing properties.

Environmental Chemical Research

Specific studies detailing the environmental fate, abiotic and biotic degradation pathways, or the formation of transformation products of this compound in environmental matrices could not be identified in the public research domain.

Advanced Analytical Methodologies for 2 Methoxy 4 2 Methylthiophenyl Phenol in Complex Matrices

High-Resolution Chromatography (e.g., GC-MS, LC-MS) for Purity Assessment and Reaction Monitoring

High-resolution chromatographic techniques coupled with mass spectrometry are indispensable tools for the qualitative and quantitative analysis of "2-Methoxy-4-(2-methylthiophenyl)phenol". These methods are crucial for assessing the purity of synthesized batches and for monitoring the progress of chemical reactions in real-time.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For phenols, derivatization may sometimes be employed to increase volatility and improve chromatographic peak shape. epa.gov In the context of "this compound", GC-MS can provide detailed information on its molecular weight and fragmentation pattern, which is essential for structural confirmation and identification of impurities. nih.govnist.gov For instance, a study on a related Schiff base compound, 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol (B47542), utilized GC-MS to confirm the presence of a single product peak, indicating high purity, and to determine its molecular ion, which corresponds to its relative molecular mass. atlantis-press.comresearchgate.net This approach is directly transferable to the analysis of "this compound" to ensure the integrity of the final product and to identify any by-products or unreacted starting materials during its synthesis.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to tandem mass spectrometry (MS/MS), offers a highly sensitive and selective method for analyzing non-volatile compounds in complex mixtures. researchgate.netnih.govnih.gov For "this compound", a reverse-phase HPLC method could be developed, likely using a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an acidified aqueous solution. sielc.comnih.govjapsonline.com The use of multiple reaction monitoring (MRM) in LC-MS/MS would allow for the highly specific detection and quantification of the target compound, even at low concentrations, by monitoring specific precursor-to-product ion transitions. researchgate.netmdpi.comnih.gov This is particularly valuable for reaction monitoring, where small changes in the concentration of the product and reactants need to be accurately tracked over time.

A hypothetical GC-MS analysis of a synthesized batch of "this compound" might yield the following data, which would be used to assess its purity.

Table 1: Hypothetical GC-MS Purity Assessment of a "this compound" Synthesis Batch

| Retention Time (min) | Compound Identity | Molecular Ion (m/z) | Peak Area (%) |

| 15.2 | This compound | 260.3 | 98.5 |

| 12.8 | Starting Material A | 124.1 | 0.8 |

| 14.1 | Starting Material B | 140.2 | 0.5 |

| 16.5 | By-product X | 274.3 | 0.2 |

Quantitative Analytical Techniques (e.g., HPLC-UV, GC-FID) for Yield Determination and Concentration Profiling

For accurate yield determination and the creation of concentration profiles, quantitative analytical techniques such as High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection and Gas Chromatography with Flame Ionization Detection (GC-FID) are frequently employed.

HPLC-UV is a robust and widely used technique for the quantification of phenolic compounds. nih.govjapsonline.comscirp.org A method for "this compound" would involve developing a calibration curve by analyzing a series of standards of known concentrations. The UV detector would be set to a wavelength where the compound exhibits maximum absorbance, ensuring high sensitivity. This method is particularly useful for determining the final yield of a synthesis reaction or for quantifying the compound in various sample matrices. The precision and accuracy of such methods are typically validated by assessing intra-day and inter-day variability, with relative standard deviations often being below 5%. scirp.org

GC-FID is another excellent technique for quantification, especially for volatile compounds. epa.govnih.govusc.edu It offers a wide linear range and high reproducibility. Similar to HPLC-UV, quantification is achieved by creating a calibration curve from standards. For less volatile phenols, derivatization can be used to improve their chromatographic properties for GC-FID analysis. epa.gov A study on the determination of various methoxyphenols in urine using GC-FID reported good recovery (over 90%) and low detection limits (0.05-0.11 microg/ml), demonstrating the suitability of this technique for quantitative analysis in complex biological matrices. nih.gov

The following table illustrates a hypothetical calibration dataset for the quantification of "this compound" using HPLC-UV.

Table 2: Hypothetical HPLC-UV Calibration Data for "this compound"

| Concentration (mg/L) | Peak Area (Arbitrary Units) |

| 1.0 | 5,234 |

| 5.0 | 26,170 |

| 10.0 | 52,450 |

| 25.0 | 131,125 |

| 50.0 | 262,500 |

Electrochemical Detection Methods for Redox-Active Characterization

The phenolic hydroxyl group in "this compound" makes it a redox-active molecule. Electrochemical detection methods can be used to characterize its redox properties and for sensitive quantification. Techniques like cyclic voltammetry (CV) can be employed to study the oxidation potential of the phenolic group. This information is valuable for understanding its potential antioxidant activity and for developing selective electrochemical sensors.

Research on 2-methoxyphenol has shown that it undergoes an irreversible oxidation peak on a glassy carbon electrode. nih.gov It is plausible that "this compound" would exhibit similar electrochemical behavior. The presence of the methylthiophenyl group might influence the oxidation potential. The development of a sensor based on a modified electrode, for instance, using multiwalled carbon nanotubes, could enhance the sensitivity and selectivity of the detection of "this compound" in various samples. nih.govmdpi.com

Advanced Hyphenated Techniques for Complex Mixture Analysis (e.g., GCxGC, LCxLC)

For the analysis of "this compound" in highly complex matrices, such as environmental samples or biological extracts, advanced hyphenated techniques like comprehensive two-dimensional gas chromatography (GCxGC) and comprehensive two-dimensional liquid chromatography (LCxLC) offer significantly enhanced separation power.

GCxGC, often coupled with a time-of-flight mass spectrometer (TOF-MS), provides a much higher peak capacity compared to conventional one-dimensional GC. This allows for the separation of the target analyte from a multitude of interfering compounds that might co-elute in a 1D system. The structured nature of GCxGC chromatograms, where compounds of similar chemical classes often appear in specific regions of the 2D plot, can aid in the identification of "this compound" and related compounds.

Similarly, LCxLC combines two different liquid chromatography separation mechanisms (e.g., reversed-phase and ion-exchange) to achieve a comprehensive two-dimensional separation. This powerful technique is well-suited for the analysis of complex samples containing a wide range of compounds with varying polarities and chemical properties, making it a viable option for the detailed characterization of samples containing "this compound".

Structure Property Relationships and Design Principles for 2 Methoxy 4 2 Methylthiophenyl Phenol Analogues

Elucidation of Electronic and Steric Effects of Substituents on Molecular Properties and Reactivity

The molecular properties and chemical reactivity of 2-Methoxy-4-(2-methylthiophenyl)phenol and its hypothetical analogues would be governed by the interplay of electronic and steric effects of their constituent functional groups. The core structure consists of a 2-methoxyphenol unit linked to a 2-methylthiophenyl group.

Electronic Effects: The electronic landscape of the parent molecule is shaped by the electron-donating nature of the methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups on one phenyl ring, and the methylthio (-SCH₃) group on the other. The methoxy and hydroxyl groups increase electron density in the phenol (B47542) ring, particularly at the ortho and para positions, through resonance effects. The methylthio group also acts as an electron-donating group, though its effect can be more complex due to the involvement of sulfur's d-orbitals.

To study substituent effects, a series of analogues could be synthesized with electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) or additional electron-donating groups (e.g., -CH₃, -NH₂) at various positions on either phenyl ring. Computational methods, such as Density Functional Theory (DFT), would be invaluable in quantifying these effects. researchgate.net Key parameters to be calculated would include:

Molecular Electrostatic Potential (MEP) Maps: To visualize electron-rich and electron-poor regions of the molecules.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of reactivity. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) Analysis: To understand charge distribution and intramolecular interactions.

The following table illustrates hypothetical analogues and the expected primary effects of their substituents on electronic and steric properties.

| Substituent (and Position) | Electronic Effect | Steric Effect | Predicted Impact on Reactivity |

| -NO₂ (para on phenol ring) | Strong electron-withdrawing | Minimal | Decreased nucleophilicity of the phenol ring |

| -C(CH₃)₃ (ortho to linkage) | Weak electron-donating | High | Increased dihedral angle, hindered access to reactive sites |

| -NH₂ (para on thiophenyl ring) | Strong electron-donating | Minimal | Increased electron density on the thiophenyl ring |

| -Br (ortho on phenol ring) | Inductively withdrawing, weakly donating by resonance | Moderate | Potential for altered bond angles and hindered rotation |

Correlation of Molecular Structure with Spectroscopic Signatures

The structural features of this compound and its derivatives would be directly reflected in their spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The chemical shifts of the aromatic protons would be highly informative. Electron-donating groups would shield nearby protons, shifting their signals to a higher field (lower ppm), while electron-withdrawing groups would cause a downfield shift. The coupling patterns would help to confirm the substitution patterns on the rings. The protons of the -OCH₃ and -SCH₃ groups would appear as sharp singlets, with their chemical shifts providing information about their local electronic environment.

¹³C NMR: The carbon signals of the aromatic rings would similarly be affected by the electronic effects of substituents. The carbons bearing the -OH, -OCH₃, and -SCH₃ groups would have characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. Key vibrational modes would include:

A broad O-H stretching band for the phenolic hydroxyl group, typically in the range of 3200-3600 cm⁻¹.

C-H stretching vibrations for the aromatic rings and methyl groups.

C=C stretching vibrations for the aromatic rings in the 1400-1600 cm⁻¹ region.

Strong C-O stretching bands for the methoxy and phenol groups.

A C-S stretching vibration, which is typically weak.

The exact positions of these bands would be sensitive to the electronic effects of other substituents on the molecule. For instance, substituents that alter the hydrogen bonding of the phenolic -OH group would change the position and shape of its stretching band.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would confirm the compound's mass. The fragmentation pattern would provide structural clues, as the molecule would break at its weakest bonds under electron ionization. Common fragmentation pathways would likely involve the loss of methyl radicals from the methoxy or methylthio groups, or cleavage of the bond between the two phenyl rings.

The table below summarizes the expected spectroscopic data for the parent compound.

| Spectroscopic Technique | Expected Signature | Information Provided |

| ¹H NMR | Aromatic proton signals (6-8 ppm), -OCH₃ singlet (~3.8 ppm), -SCH₃ singlet (~2.5 ppm), -OH singlet | Electronic environment of protons, connectivity |

| ¹³C NMR | Aromatic carbon signals (110-160 ppm), -OCH₃ and -SCH₃ carbon signals | Carbon skeleton, electronic effects on carbons |

| IR | Broad O-H stretch (~3400 cm⁻¹), C-O stretches (~1250 cm⁻¹), aromatic C=C stretches | Presence of key functional groups (-OH, -OCH₃) |

| Mass Spectrometry | Molecular ion peak, fragmentation patterns (e.g., loss of CH₃) | Molecular weight, structural fragments |

Design Principles for Tailored Synthesis of Derivatives with Targeted Chemical Properties

The design of synthetic routes for derivatives of this compound would be guided by the desired chemical properties of the target molecules. The synthesis of the core structure itself would likely involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to form the C-C bond between the two aromatic rings.

Key Design Principles:

Retrosynthetic Analysis: The synthesis would start by conceptually breaking the molecule down into simpler, commercially available starting materials. A key disconnection would be the bond between the two phenyl rings. This suggests a strategy involving a pre-functionalized 2-methoxyphenol derivative and a pre-functionalized 2-methylthiobenzene derivative.

Choice of Coupling Reaction: The choice of a suitable cross-coupling reaction would be critical. For example, a Suzuki coupling would require a boronic acid or ester on one ring and a halide (e.g., Br, I) on the other. The reaction conditions (catalyst, base, solvent) would need to be optimized to achieve a good yield.

Functional Group Compatibility: The chosen synthetic route must be compatible with the functional groups present (-OH, -OCH₃, -SCH₃). The phenolic hydroxyl group is acidic and may require protection (e.g., as a methyl or benzyl ether) during certain reaction steps to prevent unwanted side reactions. The methylthio group is generally stable but can be oxidized under harsh conditions.

Introduction of Substituents: New substituents would be introduced either on the starting materials before the coupling reaction or on the final biphenyl scaffold.

Pre-coupling functionalization: This is often the preferred strategy as it allows for a wider variety of commercially available starting materials and avoids issues with regioselectivity on the more complex final molecule.

Post-coupling functionalization: Standard aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) could be performed on the parent compound. The regioselectivity of these reactions would be directed by the existing activating groups (-OH, -OCH₃, -SCH₃).

A hypothetical synthetic scheme for a derivative is outlined below:

| Target Derivative | Proposed Synthetic Strategy | Key Considerations |

| Nitro-substituted analogue | Suzuki coupling of a bromo-nitrophenol derivative with 2-(methylthio)phenylboronic acid. | Protection of the phenolic -OH group may be necessary. |

| Amino-substituted analogue | Reduction of the corresponding nitro-substituted derivative. | Choice of reducing agent to avoid affecting other functional groups. |

| Carboxylic acid derivative | Halogen-metal exchange on a bromo-analogue followed by carboxylation with CO₂. | Anhydrous conditions are required for the Grignard or lithiation step. |

By systematically applying these design principles, a library of this compound analogues could be synthesized. The subsequent analysis of their properties, as described in the preceding sections, would allow for the development of a comprehensive understanding of the structure-property relationships within this class of compounds.

Future Research Trajectories and Interdisciplinary Perspectives

Innovations in Sustainable Synthesis of 2-Methoxy-4-(2-methylthiophenyl)phenol and its Analogues

The synthesis of diaryl ethers and thioethers, the core structures of this compound, traditionally relies on methods like the Ullmann condensation, which often require harsh reaction conditions, stoichiometric amounts of copper, and high temperatures. nih.govrsc.org Modern synthetic chemistry is increasingly focused on "green" or sustainable methodologies that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Future research into the synthesis of this compound would likely focus on palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which has been adapted for C-O and C-S bond formation. acs.orgnih.govresearchgate.net Innovations in this area involve the development of highly active catalysts that can function under milder conditions and in more environmentally benign solvents, including water. rsc.orgrsc.org The use of precisely designed ligands can enhance catalyst efficacy and longevity. researchgate.net

Another promising avenue is the use of thiol-free reagents, such as xanthates, which are odorless, stable, and low-cost, to introduce the methylthiophenyl group, thus avoiding the use of volatile and malodorous thiols. mdpi.com Furthermore, metal-free catalytic systems are emerging as a highly sustainable option. For instance, a method using the ionic liquid [DBUH][OAc] as both catalyst and solvent has been developed for synthesizing diaryl thioethers under mild, solvent-free conditions. rsc.org

The table below compares a traditional Ullmann approach with potential modern, sustainable alternatives for a key bond formation in the synthesis of the target compound or its analogues.

Table 1: Comparison of Synthetic Methodologies for Diaryl Ether/Thioether Formation

| Feature | Traditional Ullmann Reaction | Modern Palladium-Catalyzed Coupling | Green Metal-Free Ionic Liquid Method |

|---|---|---|---|

| Catalyst | Copper (often stoichiometric) | Palladium (catalytic amounts) acs.orgnih.gov | 1,8-diazabicyclo acs.orgtechnologynetworks.comundec-7-enium acetate (B1210297) ([DBUH][OAc]) rsc.org |

| Reaction Conditions | High temperatures (>200 °C) nih.gov | Mild to moderate temperatures (RT to 110 °C) nih.gov | Mild conditions (e.g., 55 °C) rsc.org |

| Solvent | High-boiling polar solvents (e.g., DMF, NMP) organic-chemistry.org | Greener solvents (e.g., toluene (B28343), water, CPME) nih.govrsc.org | Solvent-free or the ionic liquid itself rsc.org |

| Waste Generation | Significant, due to stoichiometric copper nih.gov | Reduced, due to catalytic nature | Minimal, catalyst is also the medium rsc.org |

| Substrate Scope | Often limited | Broad, high functional group tolerance nih.gov | Good, includes challenging substrates rsc.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

By training ML models on large datasets of existing molecules, it is possible to develop quantitative structure-activity relationship (QSAR) models. ijain.orgbohrium.com These models can predict various properties for novel compounds, such as their potential antioxidant activity, which is a common feature of phenolic compounds. nih.govmdpi.comnih.gov For example, a deep neural network (DNN) could be trained to predict the cytotoxicity or antioxidant capacity of phenol (B47542) derivatives based on their structural features. ijain.orgnih.gov This allows for the virtual screening of thousands of potential analogues of this compound, identifying candidates with potentially enhanced properties before committing to their synthesis. Recent studies have successfully used ML algorithms like Random Forest (RF) and Support Vector Machine (SVM) to predict antioxidant activity with high accuracy based solely on molecular structure. nih.gov

Table 2: Application of Machine Learning Models in Compound Design

| ML Model Type | Application for this compound Analogues | Expected Outcome |

|---|---|---|

| Random Forest (RF) / Support Vector Machine (SVM) | Prediction of antioxidant activity based on molecular fingerprints. nih.gov | Rapid identification of analogues with potentially high antioxidant capacity. |

| Deep Neural Network (DNN) | QSAR modeling for predicting a range of biological activities or physicochemical properties (e.g., cytotoxicity, solubility). ijain.orgbohrium.com | Prioritization of synthetic targets with desirable profiles and reduced off-target effects. |

| Generative Adversarial Network (GAN) | De novo design of molecules with optimized electronic properties (e.g., specific HOMO/LUMO levels). nih.gov | Discovery of novel molecular backbones for applications in organic electronics or photovoltaics. |

| Message Passing Neural Networks (MPNNs) | Prediction of quantum chemical properties from molecular graphs. research.google | High-throughput screening of analogues for properties relevant to materials science, up to 300,000 times faster than DFT simulations. research.google |

Exploration of Non-Conventional Reaction Environments for Synthesis and Transformation

Moving beyond traditional flask-based synthesis, non-conventional reaction environments offer significant advantages in terms of reaction speed, efficiency, selectivity, and sustainability.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate chemical reactions, often reducing reaction times from hours to minutes. nih.gov This technique has been successfully applied to the synthesis of diaryl ethers and thioethers, sometimes even eliminating the need for a metal catalyst for certain substrates. nih.govnih.govresearchgate.net Applying microwave-assisted organic synthesis (MAOS) to the coupling steps required for this compound could lead to higher yields, shorter reaction times, and simpler workup procedures. nih.gov

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. organic-chemistry.org Their negligible vapor pressure makes them an environmentally friendly alternative to volatile organic compounds. In the context of palladium-catalyzed cross-coupling reactions, ILs can stabilize the catalytic species, sometimes even forming active N-heterocyclic carbene (NHC) complexes that enhance reactivity. rsc.orgacs.orgorganic-chemistry.orgresearchgate.net The synthesis of this compound in an ionic liquid could benefit from improved catalyst stability, recyclability, and enhanced reaction rates. rsc.org

Flow Chemistry: Continuous flow chemistry involves performing reactions in a continuously flowing stream within a microreactor. cam.ac.uk This technology offers superior control over reaction parameters like temperature and mixing, enhanced safety for highly exothermic or hazardous reactions, and straightforward scalability. researchgate.netrsc.org The synthesis of phenol derivatives has been successfully demonstrated in flow reactors, achieving significant reductions in reaction time compared to batch processes. researchgate.net A multi-step flow synthesis could be engineered to produce this compound in a more efficient, automated, and safer manner. cam.ac.uk

Table 3: Comparison of Reaction Environments for Synthesis

| Reaction Environment | Principle | Potential Advantage for Synthesis of this compound |

|---|---|---|

| Conventional Batch | Reaction in a standard flask with heating/stirring. | Well-established, simple setup. |

| Microwave-Assisted | Use of microwave energy to heat the reaction mixture. tsijournals.com | Rapid heating, drastically reduced reaction times (minutes vs. hours). nih.govnih.gov |

| Ionic Liquids | Use of a molten salt as the reaction medium. rsc.org | Acts as both solvent and catalyst/stabilizer; enhances catalyst recycling. rsc.orgorganic-chemistry.org |

| Flow Chemistry | Reaction in a continuous stream within a microreactor. cam.ac.uk | Superior heat/mass transfer, enhanced safety, easy automation and scale-up. researchgate.netrsc.org |

| Sonochemistry (Ultrasound) | Use of acoustic cavitation to induce chemical activity. | Can promote formation of active catalyst species and enhance reaction rates at room temperature. organic-chemistry.org |

Potential for Integration into Emerging Technologies

The unique combination of a phenol, a diaryl ether, and a thioether functional group in this compound suggests potential utility in various advanced technological applications.

Materials Science: Phenolic compounds are precursors to polymers, while diaryl ethers are known for their thermal and chemical stability. The thioether or sulfide (B99878) group is a key functional group in many organosulfur compounds and can be found in various functional materials. mdpi.comwikipedia.org The structure of this compound could serve as a monomer or a building block for high-performance polymers or thermosets. The thioether linkage, in particular, is known to be sensitive to oxidation, which could be exploited to create responsive materials, such as polymers for controlled drug delivery that release their payload in response to reactive oxygen species (ROS). nih.gov

Future research could involve the synthesis of polymers from this compound and the characterization of their thermal, mechanical, and electronic properties. Its incorporation into device architectures as a functional component would be a logical next step to evaluate its performance in emerging technologies.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 2-Methoxy-4-(2-methylthiophenyl)phenol, and what critical reaction parameters must be controlled?

- Methodological Answer : The compound can be synthesized via Ullmann coupling or nucleophilic aromatic substitution . For instance, reacting 4-methoxyphenol with 2-methylthiophenyl bromide under palladium catalysis (e.g., Pd(PPh₃)₄) in the presence of a base (K₂CO₃) at 110–130°C for 12–24 hours under inert conditions. Critical parameters include temperature control (to prevent side reactions), reaction time, and rigorous exclusion of moisture. Purification is achieved through silica gel column chromatography (ethyl acetate/hexane, 1:4). This approach is analogous to allylation methods used for eugenol derivatives .

Q. What analytical techniques are essential for characterizing this compound, and how are spectral interpretations performed?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H NMR shows a singlet for the methoxy group (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR confirms the methoxy carbon (δ 55–60 ppm) and aromatic carbons.

- FT-IR : O-H stretch (3200–3500 cm⁻¹), C-O (1250 cm⁻¹), and C-S (600–700 cm⁻¹).

- GC-MS : Molecular ion peak at m/z 246 (calculated molecular weight) with fragmentation patterns confirming the thiophenyl moiety. Reference databases like PubChem for validation .

Q. What storage conditions are recommended to maintain the chemical integrity of this compound?

- Methodological Answer : Store in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation. Use stabilizers like butylated hydroxytoluene (BHT) if required. Monitor purity every six months via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase). Degradation products (e.g., sulfoxides) can be identified using LC-MS .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the molecular geometry and predict reactive sites of this compound?

- Methodological Answer : Use B3LYP/6-311G(d,p) basis sets for geometry optimization in Gaussian 08. Analyze frontier molecular orbitals (HOMO-LUMO) to identify electron-rich (methoxy group) and electron-deficient (thiophenyl ring) regions. Calculate Mulliken charges to predict nucleophilic (oxygen) and electrophilic (sulfur) sites. Validate with experimental XRD data (e.g., SHELX refinement in ) .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental bioactivity results for phenolic derivatives?

- Methodological Answer :

- Purity Validation : Use HPLC (>98% purity) and elemental analysis to rule out impurities.

- Assay Cross-Validation : Compare results across multiple assays (e.g., DPPH for antioxidants, MIC for antimicrobial activity).

- Solvent Effects : Test in polar (DMSO) and non-polar (hexane) solvents to assess solubility-driven discrepancies.

- Molecular Docking : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., cytochrome P450). Reference multi-study validations as in .

Q. How should researchers design experiments to elucidate the antioxidant mechanism of this compound against reactive oxygen species (ROS)?

- Methodological Answer :

- Radical Scavenging Assays : Measure IC₅₀ values via DPPH (λ = 517 nm) and ABTS (λ = 734 nm) assays.

- Kinetic Studies : Track time-dependent activity (0–60 minutes) to distinguish rapid vs. slow scavenging.

- Electron Spin Resonance (ESR) : Detect ROS intermediates (e.g., hydroxyl radicals) using spin traps like DMPO.

- Computational Correlation : Relate experimental IC₅₀ to DFT-derived HOMO energy (lower energy = higher antioxidant potential) .

Data Contradiction Analysis

Q. How can researchers address conflicting reports on the biological activity of structurally similar phenolic compounds?

- Methodological Answer :

- Meta-Analysis : Systematically review studies (e.g., and ) to identify common confounding factors (e.g., plant extract complexity).

- Structural Analogues : Compare bioactivity of this compound with eugenol ( ) to isolate substituent effects.

- Dose-Response Curves : Ensure linearity (R² > 0.95) to validate potency claims.

- Statistical Robustness : Apply ANOVA with post-hoc tests (Tukey’s HSD) to assess significance across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.